molecular formula C18H14Cl2N2O2 B2446996 2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-30-7

2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2446996
CAS RN: 898426-30-7
M. Wt: 361.22
InChI Key: ZYCKGKHSMGAQBA-UHFFFAOYSA-N
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Description

Imidazole and thiazole are both five-membered heterocyclic moieties that possess a range of chemical and biological properties . They are the basic core of some natural products and have become important synthons in the development of new drugs .


Synthesis Analysis

The synthesis of these compounds often involves reactions with glyoxal, ammonia, and primary amines . The specific synthesis process for your compound would depend on the exact structure and the desired properties.


Molecular Structure Analysis

These compounds are characterized by their planar structure and the delocalization of π-electrons . They can show different tautomeric forms due to the presence of a positive charge on the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific structure and the presence of functional groups .


Physical And Chemical Properties Analysis

These compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific properties of your compound would depend on its exact structure.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2,4-disubstituted thiazoles, have demonstrated potent antimicrobial properties . Researchers have synthesized compounds containing the thiazole ring with variable substituents and evaluated their biological activities. In the case of our compound, its 2,4-disubstituted thiazole moiety may exhibit antibacterial and antifungal effects. Further studies are needed to explore its specific mechanisms of action against microbial pathogens.

Anti-Inflammatory Potential

Thiazoles have been associated with anti-inflammatory effects. The presence of the thiazolidinone ring in our compound could contribute to its anti-inflammatory activity . Investigating its impact on inflammatory pathways and cytokine regulation would provide valuable insights.

Safety And Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. Some compounds may cause eye irritation .

Future Directions

The future directions in the research and development of these compounds could involve the synthesis of new derivatives with improved properties, the exploration of new synthetic routes, and the development of new drugs .

properties

IUPAC Name

2,4-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-3-4-14(15(20)9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCKGKHSMGAQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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